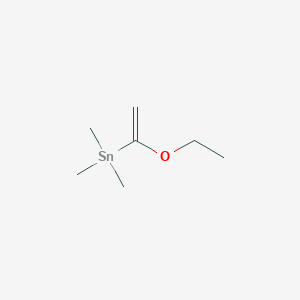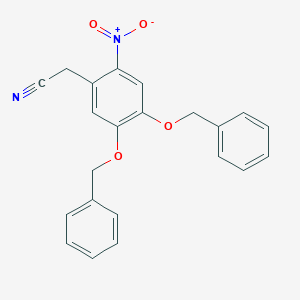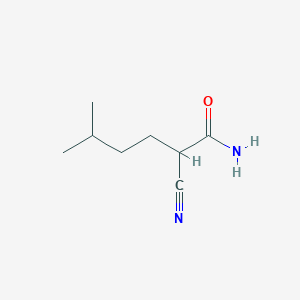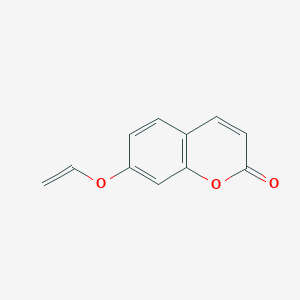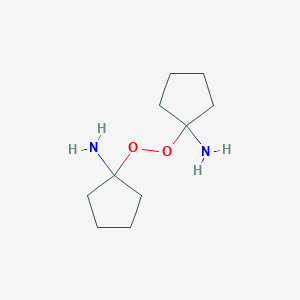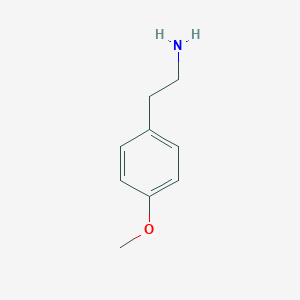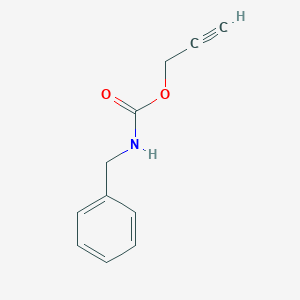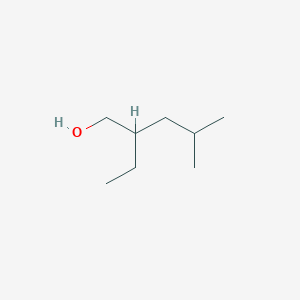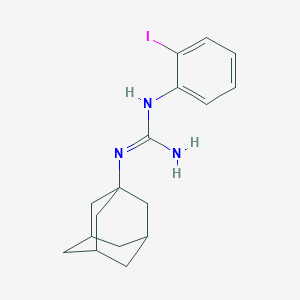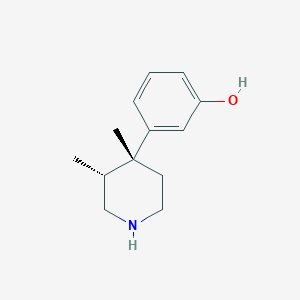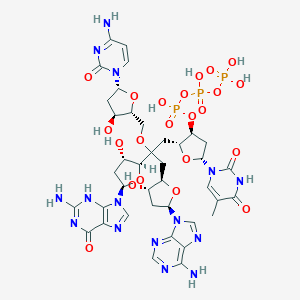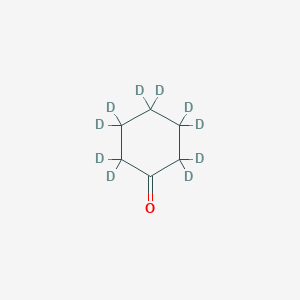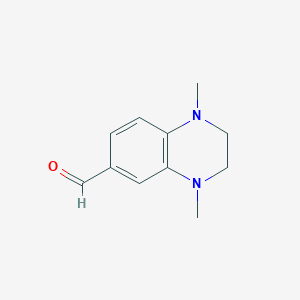
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, also known as DMQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用机制
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde works by blocking the activity of NMDA receptors, which are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. By blocking these receptors, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can prevent the excessive activation of glutamate receptors that can lead to excitotoxicity and neuronal damage.
生化和生理效应
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, the suppression of epileptic seizures, and the reduction of neuropathic pain. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a potent and selective antagonist of NMDA receptors, making it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has some limitations, including its relatively short half-life and its potential to interact with other receptors and ion channels.
未来方向
There are several future directions for the use of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde in scientific research. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the effects of glutamate on the visual system, which could lead to the development of new treatments for vision disorders. Additionally, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde could be used to study the role of glutamate receptors in the development of addiction and to develop new treatments for drug addiction.
合成方法
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and triethylamine, and the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and sodium azide. The purity of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
科学研究应用
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is commonly used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and epilepsy. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been used to study the effects of glutamate on the visual system, as well as in the development of new drugs for the treatment of pain and addiction.
属性
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-5-6-13(2)11-7-9(8-14)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFOXBYMYKBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601405 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
CAS RN |
124293-43-2 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

